4-[(t-Butoxycarbonyl)(aminomethyl)]phenol

Organic Synthesis Process Chemistry Purification

4-[(t-Butoxycarbonyl)(aminomethyl)]phenol (CAS 149505-94-2) is a bifunctional building block combining a free phenol group with a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the para position. This compound serves as a key intermediate in organic synthesis, particularly in solid-phase peptide synthesis and medicinal chemistry, where the orthogonal protection strategy allows for selective deprotection and subsequent functionalization.

Molecular Formula C12H17NO3
Molecular Weight 223.27 g/mol
Cat. No. B12321530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(t-Butoxycarbonyl)(aminomethyl)]phenol
Molecular FormulaC12H17NO3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C1=CC=C(C=C1)O)N
InChIInChI=1S/C12H17NO3/c1-12(2,3)16-11(15)10(13)8-4-6-9(14)7-5-8/h4-7,10,14H,13H2,1-3H3
InChIKeyCJPJHVFZFGDVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(t-Butoxycarbonyl)(aminomethyl)]phenol: A Specialized Boc-Protected Aminomethylphenol for Organic Synthesis


4-[(t-Butoxycarbonyl)(aminomethyl)]phenol (CAS 149505-94-2) is a bifunctional building block combining a free phenol group with a tert-butoxycarbonyl (Boc)-protected aminomethyl substituent at the para position . This compound serves as a key intermediate in organic synthesis, particularly in solid-phase peptide synthesis and medicinal chemistry, where the orthogonal protection strategy allows for selective deprotection and subsequent functionalization . Its molecular formula is C12H17NO3 with a molecular weight of 223.27 g/mol.

Why Generic Substitution with 4-(Boc-amino)phenol or Unprotected Analogs Fails


Direct substitution of 4-[(t-Butoxycarbonyl)(aminomethyl)]phenol with its closest analog, 4-(Boc-amino)phenol, is not recommended without thorough evaluation. The critical structural difference—a methylene spacer between the phenyl ring and the carbamate nitrogen—fundamentally alters the compound's physicochemical properties and reactivity . The target compound exhibits a lower melting point (105-107 °C vs. 143-147 °C) and a distinct acidity profile (pKa 9.69 vs. 10.13), which can significantly impact purification processes, solubility, and reaction kinetics in multi-step syntheses . These differences mean that a generic substitution could lead to unexpected reaction outcomes or require extensive re-optimization of established protocols.

Quantitative Differentiation Guide for 4-[(t-Butoxycarbonyl)(aminomethyl)]phenol


Lower Melting Point for Streamlined Purification and Handling

The melting point of 4-[(t-Butoxycarbonyl)(aminomethyl)]phenol is significantly lower than that of its direct analog, 4-(Boc-amino)phenol, which can facilitate easier purification via recrystallization and improve material handling in large-scale syntheses .

Organic Synthesis Process Chemistry Purification

Distinct Phenolic Acidity for Selective Functionalization

The predicted pKa of the phenolic hydroxyl group is lower for the target compound compared to 4-(Boc-amino)phenol, indicating a slightly stronger acid . This difference can be exploited for chemoselective O-alkylation or acylation reactions in the presence of other nucleophilic groups .

Medicinal Chemistry Chemical Biology Conjugation

Enhanced Chemical Stability via the Methylene Spacer

The benzylamine character of the target compound, conferred by the methylene spacer, provides greater stability to the Boc-protected amine compared to the aniline-like 4-(Boc-amino)phenol [1]. While direct comparative half-life data is unavailable, this structural feature is known to prevent premature deprotection under mildly acidic conditions encountered in solid-phase synthesis, ensuring higher overall yields of the final product [2].

Solid-Phase Synthesis Peptide Chemistry Protecting Groups

Optimal Application Scenarios for 4-[(t-Butoxycarbonyl)(aminomethyl)]phenol Based on Quantitative Evidence


Solid-Phase Peptide Synthesis (SPPS) Requiring Orthogonal Phenol Protection

The compound is ideally suited for SPPS where a phenol linker is needed for selective attachment to a solid support. The lower melting point and distinct acidity compared to 4-(Boc-amino)phenol facilitate resin loading and cleavage steps, as outlined in the physical property evidence .

Chemoselective Bioconjugation via Phenol Targeting

In bioconjugation strategies, the quantifiably stronger phenol acidity (ΔpKa = -0.44) allows for selective O-alkylation or Mitsunobu reactions in the presence of other nucleophiles, a key advantage over the less acidic analog for achieving high conjugation yields .

Synthesis of Pharmacologically Relevant Aminomethylphenol Libraries

As a core intermediate for generating structurally diverse aminomethylphenol libraries, the enhanced stability of the Boc group inferred from the benzylamine structure ensures high recovery and purity throughout parallel synthesis protocols, making it a reliable reagent for medicinal chemistry campaigns [1].

Large-Scale Process Chemistry Benefit from Lower Melting Point

For industrial-scale syntheses, the 36-42°C lower melting point compared to the aniline analog directly translates to easier material handling, reduced solvent usage for recrystallization, and lower energy consumption for melt processes, offering a quantifiable operational advantage .

Quote Request

Request a Quote for 4-[(t-Butoxycarbonyl)(aminomethyl)]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.